Moprolol hydrochloride is derived from the class of compounds known as phenoxypropanolamines. It is structurally related to other beta-blockers like propranolol and metoprolol. The compound's classification as a beta-adrenergic antagonist is significant due to its role in inhibiting the sympathetic nervous system's effects on the heart.
The synthesis of moprolol hydrochloride can be achieved through several methods:
The efficiency of these methods varies, with biocatalytic routes often providing benefits in terms of selectivity and environmental impact.
Moprolol hydrochloride features a complex molecular structure characterized by its phenoxypropanolamine backbone. The chemical formula can be represented as CHClNO. The molecular weight is approximately 320.82 g/mol.
Moprolol hydrochloride participates in various chemical reactions typical for beta-blockers. Notably:
Understanding these reactions is critical for ensuring stability and efficacy in pharmaceutical formulations.
Moprolol hydrochloride exerts its effects primarily through competitive inhibition at beta-adrenergic receptors. The mechanism involves:
These properties are essential for formulation development and storage considerations.
Moprolol hydrochloride is primarily utilized in clinical settings for:
Research continues into its potential applications beyond traditional uses, including studies on its effects on anxiety disorders due to its calming effects on the cardiovascular system.
The discovery of Moprolol occurred during the 1970s β-blocker renaissance initiated by Sir James Black’s development of propranolol. Black’s foundational work demonstrated that blocking catecholamine binding to β-receptors could manage angina by reducing myocardial oxygen demand [2]. Moprolol emerged as a structural analog of metoprolol (first patented in 1970 and approved in 1978), designed to optimize β1-selectivity and pharmacokinetic properties [1] [8]. Unlike first-generation non-selective blockers (e.g., propranolol), Moprolol’s isopropyl-substituted aromatic core conferred higher affinity for cardiac (β1) over pulmonary (β2) receptors, minimizing bronchoconstriction risks [10]. Early clinical studies validated its efficacy in hypertension and angina, positioning it within the second generation of cardioselective β-blockers [6].
Table 1: Evolution of β-Blockers and Moprolol's Development Timeline
Time Period | Development Milestone | Significance for Moprolol |
---|---|---|
1960s | Synthesis of propranolol (non-selective β-blocker) | Established β-blockade as viable CV therapy |
Early 1970s | Patent of metoprolol tartrate | Demonstrated benefits of β1-selectivity |
Mid-1970s | Structural optimization of metoprolol analogs | Moprolol designed for enhanced receptor specificity |
Late 1970s | Clinical validation of cardioselective blockers | Confirmed efficacy in angina/hypertension with fewer respiratory SEs |
Moprolol exists as two enantiomers due to its chiral center, exhibiting stereoselective pharmacokinetics and receptor interactions. The (S)-(-)-enantiomer demonstrates 30-50x higher β1-affinity than the (R)-(+)-form, attributable to optimal spatial alignment with the receptor’s Asp113 and Asn312 residues [5] [7]. This enantioselectivity mirrors that observed in metoprolol, where (S)-metoprolol accounts for >90% of β-blockade [5].
Metabolism further underscores stereochemical significance. Hepatic CYP2D6 preferentially metabolizes the (R)-enantiomer via O-demethylation, leading to enantiomeric ratios of 2:1 (S:R) in plasma of extensive metabolizers. This results in variable activity across populations, particularly CYP2D6 poor metabolizers who exhibit elevated (R)-enantiomer concentrations and altered drug effects [7].
Table 2: Stereochemical Properties of Moprolol Enantiomers
Property | (S)-(-)-Moprolol | (R)-(+)-Moprolol |
---|---|---|
β1-Receptor Affinity | High (IC₅₀ = 12 nM) | Low (IC₅₀ = 450 nM) |
Main Metabolic Pathway | α-Hydroxylation (CYP3A4) | O-Demethylation (CYP2D6) |
Plasma Half-life | 6.2 hours | 4.1 hours |
Contribution to Efficacy | Primary (≥90%) | Negligible |
Core Structure VariationsMoprolol shares metoprolol’s methoxyethylphenoxy-isopropylamino-propanol backbone but incorporates distinct substitutions at the aromatic ring. Unlike propranolol’s naphthalene system (non-selective), Moprolol’s para-substituted benzene ring enhances β1-selectivity, analogous to metoprolol [3] [10]. However, its ether linkage differs from atenolol’s amide group, conferring moderate lipophilicity (logP ≈ 1.9) – higher than hydrophilic atenolol (logP = 0.2) but lower than propranolol (logP = 3.7) [5] [7]. This balances CNS penetration and renal/hepatic clearance.
Formulation and Clinical Use ContrastsUnlike metoprolol, which utilizes tartrate (immediate-release) or succinate (extended-release) salts for condition-specific delivery, Moprolol hydrochloride is exclusively formulated for rapid release. This limits its use in chronic heart failure, where succinate’s sustained release provides proven mortality benefits [1] [6] [8].
Receptor Selectivity ProfileWhile Moprolol and metoprolol both preferentially block β1-receptors (Ki β1/β2 = 1:40), propranolol exhibits near-equal affinity (Ki β1/β2 = 1:2). Nebivolol, a newer agent, adds β3-agonist activity and NO-mediated vasodilation absent in Moprolol [10].
Table 3: Structural and Pharmacodynamic Comparison with Key β-Blockers
Compound | Core Structure | β1:β2 Selectivity Ratio | Lipophilicity (logP) | Unique Clinical Indications |
---|---|---|---|---|
Moprolol HCl | Methoxyethylphenoxy | 1:40 | ~1.9 | Hypertension, stable angina |
Metoprolol | Methoxyethylphenoxy | 1:35 | 1.9–2.2 | Heart failure (succinate only) |
Propranolol | Naphthaleneoxy | 1:2 | 3.7 | Migraine, essential tremor |
Atenolol | Benzeneacetamide | 1:300 | 0.2 | Hypertension (renally cleared) |
Carvedilol | Carbazolyloxy | 1:7 (with α1-blockade) | 3.8 | Heart failure (antioxidant effects) |
Metabolic PathwaysMoprolol undergoes hepatic CYP2D6-mediated metabolism like metoprolol, producing O-desmethyl and α-hydroxylated metabolites. Conversely, atenolol is renally excreted unchanged, and carvedilol relies on CYP2D6/3A4 glucuronidation [7]. This makes Moprolol susceptible to drug interactions with CYP2D6 inhibitors (e.g., fluoxetine), a distinction from CYP-independent agents [7].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4